N-(3-chloro-2-methylphenyl)-4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxobutanamide N-(3-chloro-2-methylphenyl)-4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxobutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1017201
InChI: InChI=1S/C19H19ClN4O6/c1-12-15(20)3-2-4-16(12)21-17(25)9-10-18(26)22-23-19(27)11-30-14-7-5-13(6-8-14)24(28)29/h2-8H,9-11H2,1H3,(H,21,25)(H,22,26)(H,23,27)
SMILES: CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C19H19ClN4O6
Molecular Weight: 434.8 g/mol

N-(3-chloro-2-methylphenyl)-4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxobutanamide

CAS No.:

Cat. No.: VC1017201

Molecular Formula: C19H19ClN4O6

Molecular Weight: 434.8 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-2-methylphenyl)-4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxobutanamide -

Specification

Molecular Formula C19H19ClN4O6
Molecular Weight 434.8 g/mol
IUPAC Name N-(3-chloro-2-methylphenyl)-4-[2-[2-(4-nitrophenoxy)acetyl]hydrazinyl]-4-oxobutanamide
Standard InChI InChI=1S/C19H19ClN4O6/c1-12-15(20)3-2-4-16(12)21-17(25)9-10-18(26)22-23-19(27)11-30-14-7-5-13(6-8-14)24(28)29/h2-8H,9-11H2,1H3,(H,21,25)(H,22,26)(H,23,27)
Standard InChI Key XWLHVDCHGZHOJK-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator